molecular formula C15H17N3O2S B3035215 3-(2,2-dimethoxyethyl)-4-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole CAS No. 303995-39-3

3-(2,2-dimethoxyethyl)-4-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole

Cat. No.: B3035215
CAS No.: 303995-39-3
M. Wt: 303.4 g/mol
InChI Key: HZVPKDUCCBYWLM-UHFFFAOYSA-N
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Description

3-(2,2-dimethoxyethyl)-4-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dimethoxyethyl)-4-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the phenyl group: This step might involve the use of phenylhydrazine or phenyl isothiocyanate.

    Attachment of the 2,2-dimethoxyethyl group: This could be done via alkylation reactions using 2,2-dimethoxyethanol or its derivatives.

    Addition of the propynylsulfanyl group: This step might involve the use of propargyl bromide and thiourea or similar reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the phenyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the triazole nitrogen atoms.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens, alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,2-dimethoxyethyl)-4-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds containing the 1,2,4-triazole ring are often studied for their potential therapeutic properties. They might exhibit antimicrobial, antifungal, antiviral, or anticancer activities. Specific studies would be required to determine the biological activity of this particular compound.

Industry

In industry, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals. Their diverse reactivity and potential biological activities make them valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2,2-dimethoxyethyl)-4-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole would depend on its specific biological target. Generally, 1,2,4-triazole derivatives might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole: Lacks the 2,2-dimethoxyethyl group.

    3-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole: Lacks the propynylsulfanyl group.

    4-phenyl-4H-1,2,4-triazole: Lacks both the 2,2-dimethoxyethyl and propynylsulfanyl groups.

Uniqueness

The uniqueness of 3-(2,2-dimethoxyethyl)-4-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole lies in its specific combination of functional groups. This combination might confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(2,2-dimethoxyethyl)-4-phenyl-5-prop-2-ynylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-4-10-21-15-17-16-13(11-14(19-2)20-3)18(15)12-8-6-5-7-9-12/h1,5-9,14H,10-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVPKDUCCBYWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=NN=C(N1C2=CC=CC=C2)SCC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,2-dimethoxyethyl)-4-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole
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3-(2,2-dimethoxyethyl)-4-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole
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3-(2,2-dimethoxyethyl)-4-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole
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3-(2,2-dimethoxyethyl)-4-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole
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3-(2,2-dimethoxyethyl)-4-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole
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3-(2,2-dimethoxyethyl)-4-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole

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